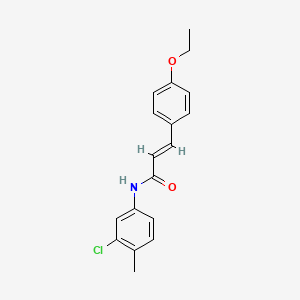
N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide, also known as CEMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEMPA belongs to the class of acrylamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide is complex and involves multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. It also induces cell cycle arrest by downregulating the expression of cyclin-dependent kinases and upregulating the expression of cyclin-dependent kinase inhibitors. In inflammation, this compound inhibits the activation of NF-κB signaling pathway by preventing the degradation of IκBα and reducing the nuclear translocation of p65 subunit. In neurological disorders, this compound modulates the activity of NMDA receptors by enhancing the binding of glutamate and reducing the binding of Mg2+ ion.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and cognitive-enhancing effects. In cancer cells, this compound induces apoptosis and cell cycle arrest by regulating the expression of various proteins involved in these processes. In inflammation, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB signaling pathway. In neurological disorders, this compound enhances the cognitive function and memory retention by modulating the activity of NMDA receptors.
实验室实验的优点和局限性
N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity, easy synthesis, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. Moreover, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are yet to be determined.
未来方向
There are several future directions for N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide research, including its potential applications in other diseases, such as diabetes, cardiovascular diseases, and autoimmune disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and cognitive-enhancing effects of this compound. Additionally, the development of more potent and selective this compound analogs with improved pharmacokinetic properties may enhance its therapeutic potential. Finally, the safety and efficacy of this compound in human clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and cognitive-enhancing effects. Further studies are needed to elucidate the molecular mechanisms underlying these effects and to determine its safety and efficacy in humans. Overall, this compound represents a potential therapeutic agent for various diseases and warrants further investigation.
合成方法
N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylphenylamine with 4-ethoxybenzaldehyde in the presence of acetic acid. This reaction results in the formation of the intermediate product, which is then reacted with acryloyl chloride to yield this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
科学研究应用
N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorders research, this compound has been found to enhance the cognitive function and memory retention by modulating the activity of NMDA receptors.
属性
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-3-22-16-9-5-14(6-10-16)7-11-18(21)20-15-8-4-13(2)17(19)12-15/h4-12H,3H2,1-2H3,(H,20,21)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWQJHZZYWIHKK-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


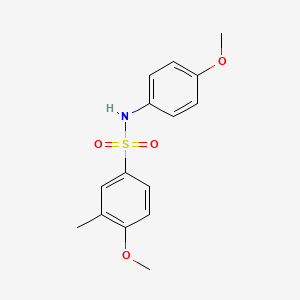
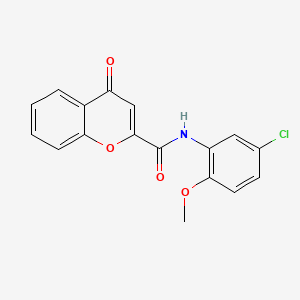
![3-(5-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5721254.png)
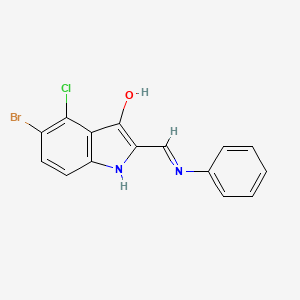
![N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5721261.png)
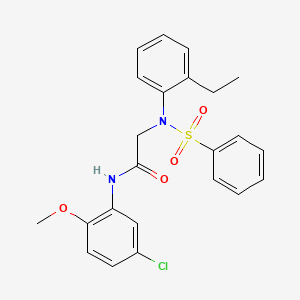
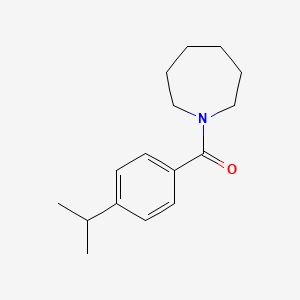

![8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5721290.png)
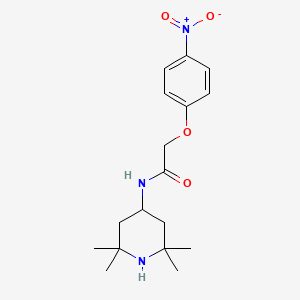


![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5721340.png)